Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
CAS No.: 1417098-22-6
Cat. No.: VC2758181
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417098-22-6 |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | tert-butyl spiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,2'-1,3-dioxolane]-2-carboxylate |
| Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)15-8-10-6-14(7-11(10)9-15)17-4-5-18-14/h10-11H,4-9H2,1-3H3 |
| Standard InChI Key | KMKAUFKZZQLHBO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC3(CC2C1)OCCO3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC3(CC2C1)OCCO3 |
Introduction
Chemical Identity and Fundamental Properties
Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester is identified by the CAS Registry Number 1417098-22-6. This complex organic molecule belongs to the class of spirocyclic compounds, specifically featuring a spiro connection between a cyclopenta[c]pyrrole and a dioxolane ring system .
The compound has a molecular formula of C₁₄H₂₃NO₄ and a calculated molecular weight of 269.34 g/mol. It contains multiple functional groups including a tertiary amine within the pyrrole ring system, a carboxylic acid ester (specifically a tert-butyl ester), and a dioxolane ring . The presence of these diverse functional groups contributes to its unique chemical reactivity profile and potential applications in various fields.
Structural Characteristics
The compound's molecular structure features several key structural elements:
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A spirocyclic framework where two ring systems share a single carbon atom
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A cyclopenta[c]pyrrole core structure (tetrahydro form)
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A 1,3-dioxolane ring connected via a spiro linkage
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A tert-butyl carbamate (Boc) protecting group
Table 1: Structural Components of Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
| Structural Element | Description | Contribution to Properties |
|---|---|---|
| Spirocyclic core | Carbon atom shared by two ring systems | Creates rigid, three-dimensional framework |
| Cyclopenta[c]pyrrole | Nitrogen-containing heterocycle | Provides potential for hydrogen bonding and basic properties |
| 1,3-Dioxolane | Five-membered ring with two oxygen atoms | Contributes to polarity and potential hydrogen bond acceptor sites |
| tert-Butyl ester | Carboxylic acid protected as tert-butyl ester | Provides metabolic stability and lipophilicity |
The unique spirocyclic arrangement creates a rigid, three-dimensional structure with specific spatial characteristics that can be advantageous in molecular recognition processes such as protein binding . The non-planar nature of this molecule provides increased three-dimensional coverage compared to planar aromatic systems, a phenomenon that enhances its potential applications in medicinal chemistry .
Synthesis and Production Methodologies
Production Considerations
Industrial production of Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester may utilize automated reactors and continuous flow systems to enhance efficiency and scalability. The synthesis typically requires precise control of reaction parameters such as:
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Temperature
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Solvent selection
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Catalyst type and concentration
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Reaction time
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pH control
The production process may also involve multiple purification steps, including chromatography, recrystallization, and distillation to achieve the desired purity level, which is typically specified as ≥95% or ≥98% depending on the intended application .
Applications in Scientific Research
Medicinal Chemistry Applications
Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester holds significant potential in medicinal chemistry due to its unique structural characteristics . The five-membered pyrrolidine ring is widely used by medicinal chemists to develop compounds for the treatment of various human diseases .
The advantages of the pyrrolidine scaffold in drug design include:
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Efficient exploration of pharmacophore space due to sp³-hybridization
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Contribution to the stereochemistry of the molecule
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Increased three-dimensional coverage due to the non-planarity of the ring
In particular, compounds containing the pyrrolidine moiety have shown various biological activities:
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Inhibitory effects on key kinases such as EGFR and CDK-2
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Modulation of pro-apoptotic and anti-apoptotic gene expressions
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Promotion of apoptosis in cancer cells
The spirocyclic structure provides a rigid framework that can contribute to enhanced binding affinity and selectivity for biological targets. The presence of the tert-butyl ester group can also contribute to improved pharmacokinetic properties, including enhanced metabolic stability and membrane permeability.
Structure-Activity Relationship Considerations
The stereochemistry of the compound is particularly important for its biological activity. As with many pyrrolidine derivatives, the spatial orientation of substituents can lead to significant differences in biological profiles due to different binding modes to enantioselective proteins . The pyrrolidine ring can adopt different conformations, including "exo" and "endo" envelope conformers, depending on the substituents present, which can greatly influence its interaction with biological targets .
Table 2: Potential Biological Activities Based on Structural Features
| Structural Feature | Potential Biological Activity | Mechanism |
|---|---|---|
| Pyrrolidine ring | Neural receptor modulation | Interaction with CNS receptors |
| Spirocyclic framework | Enhanced target selectivity | Rigid conformation limiting rotational freedom |
| tert-Butyl ester | Improved pharmacokinetics | Protection against premature hydrolysis |
| Dioxolane ring | Metabolic stability | Resistance to certain enzymatic degradations |
Chemical Reactivity and Transformations
Hydrolysis and Deprotection
The tert-butyl ester group in Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester can undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This transformation is particularly useful in synthetic sequences where the ester serves as a protecting group that can be removed at a later stage.
The acid-catalyzed hydrolysis typically proceeds through the following mechanism:
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Protonation of the carbonyl oxygen
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Cleavage of the tert-butyl group as tert-butyl cation (which rapidly forms isobutene)
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Formation of the carboxylic acid
Functional Group Transformations
The carboxylic acid functionality (after deprotection) can undergo various transformations, including:
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Amide formation with amines
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Reduction to alcohols
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Conversion to other esters
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Formation of acid chlorides for further reactivity
The nitrogen atom in the pyrrolidine ring can also serve as a site for further functionalization, including:
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Alkylation
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Acylation
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Formation of quaternary ammonium salts
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester, it is useful to compare it with structurally related compounds.
Table 3: Comparison with Related Spirocyclic Compounds
These structural differences can lead to significant variations in physical properties, chemical reactivity, and biological activities. The unique combination of structural features in Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester contributes to its specific profile of properties and potential applications.
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